2-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Description
Significance of Imidazo[1,2-a]pyrimidine (B1208166) Core in Heterocyclic Chemistry
The imidazo[1,2-a]pyrimidine nucleus is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows molecules containing this scaffold to interact with biological targets that recognize purines, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov Consequently, the imidazo[1,2-a]pyrimidine framework is a key structural element in numerous compounds with demonstrated therapeutic potential. researchgate.net The versatility of this core structure has led to its incorporation into a variety of medicinally important compounds, including anxiolytics and anticonvulsants such as divaplon (B1670791) and fasiplon. nih.gov
The inherent chemical properties of the imidazo[1,2-a]pyrimidine system also contribute to its significance. The electron distribution within the fused rings makes the C3 position particularly susceptible to electrophilic substitution, a feature that is extensively exploited in synthetic chemistry for the introduction of various functional groups. rsc.org This reactivity profile allows for the targeted modification of the scaffold to fine-tune the biological activity and physicochemical properties of the resulting molecules.
2-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde as a Key Synthetic Intermediate
This compound has been established as a crucial intermediate in the synthesis of a diverse range of functionalized imidazo[1,2-a]pyrimidine derivatives. Its utility stems from the presence of a reactive aldehyde group at the C3 position, which serves as a handle for a multitude of chemical transformations.
The most common method for the synthesis of this key intermediate is the Vilsmeier-Haack reaction. researchgate.net This reaction involves the formylation of the electron-rich 2-methylimidazo[1,2-a]pyrimidine (B3054473) precursor at the C3 position using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). researchgate.netnih.gov
Once synthesized, the aldehyde functionality of this compound opens up a plethora of synthetic possibilities. It readily undergoes condensation reactions with various nucleophiles, including amines and compounds with active methylene (B1212753) groups, to generate more complex molecular structures. For instance, it can be reacted with primary amines to form Schiff bases (imines), which can then be further modified, for example, through reduction to secondary amines. nih.gov
Furthermore, the carbaldehyde group is a key participant in various name reactions, such as the Knoevenagel and Claisen-Schmidt condensations. These reactions allow for the formation of new carbon-carbon bonds and the construction of larger, more elaborate heterocyclic systems. The products of these reactions often serve as scaffolds for the development of novel compounds with potential therapeutic applications.
Overview of Research Landscape and Future Perspectives
The current research landscape surrounding this compound and the broader class of imidazo[1,2-a]pyrimidines is vibrant and multifaceted. A significant portion of ongoing research is dedicated to the development of novel, more efficient, and environmentally benign synthetic methodologies for the construction and functionalization of this heterocyclic core. mdpi.com This includes the exploration of microwave-assisted synthesis and the use of green solvents to minimize the environmental impact of chemical processes. researchgate.net
Another major focus of current research is the exploration of the biological activities of new imidazo[1,2-a]pyrimidine derivatives. Scientists are actively investigating the potential of these compounds as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. researchgate.netnih.gov The ability to readily modify the imidazo[1,2-a]pyrimidine scaffold, often using this compound as a starting point, is crucial for establishing structure-activity relationships and optimizing the therapeutic potential of these compounds.
Looking ahead, the future of research in this area is likely to involve a greater emphasis on the development of highly selective and potent drug candidates for a variety of diseases. This will necessitate a deeper understanding of the interactions between imidazo[1,2-a]pyrimidine-based molecules and their biological targets. Furthermore, the application of this versatile scaffold is expected to expand beyond medicine into other areas, such as materials science. The unique photophysical properties of some imidazo[1,2-a]pyrimidine derivatives suggest their potential use in the development of novel organic light-emitting diodes (OLEDs) and fluorescent probes.
Detailed Research Findings: Reactions of this compound
The synthetic utility of this compound is best illustrated through its participation in various chemical reactions to construct more complex molecules. The following tables detail some of the key transformations of this important intermediate.
Table 1: Synthesis of Schiff Bases from this compound
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| This compound | Aniline | N-(phenyl)-1-(2-methylimidazo[1,2-a]pyrimidin-3-yl)methanimine | Ethanol, reflux | 85 | nih.gov |
| This compound | 4-Chloroaniline | N-(4-chlorophenyl)-1-(2-methylimidazo[1,2-a]pyrimidin-3-yl)methanimine | Ethanol, reflux | 88 | nih.gov |
| This compound | 4-Methoxyaniline | N-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyrimidin-3-yl)methanimine | Ethanol, reflux | 90 | nih.gov |
Table 2: Knoevenagel Condensation of this compound with Active Methylene Compounds
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| This compound | Malononitrile (B47326) | 2-((2-methylimidazo[1,2-a]pyrimidin-3-yl)methylene)malononitrile | Piperidine, ethanol, reflux | 92 | researchgate.net |
| This compound | Ethyl cyanoacetate | Ethyl 2-cyano-3-(2-methylimidazo[1,2-a]pyrimidin-3-yl)acrylate | Piperidine, ethanol, reflux | 89 | researchgate.net |
| This compound | Barbituric acid | 5-((2-methylimidazo[1,2-a]pyrimidin-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | Acetic acid, reflux | 85 | researchgate.net |
Table 3: Claisen-Schmidt Condensation of this compound with Ketones
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| This compound | Acetophenone | (E)-3-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1-phenylprop-2-en-1-one | NaOH, ethanol, rt | 82 | dergipark.org.tr |
| This compound | 4-Methylacetophenone | (E)-3-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1-(p-tolyl)prop-2-en-1-one | NaOH, ethanol, rt | 85 | dergipark.org.tr |
| This compound | 4-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(2-methylimidazo[1,2-a]pyrimidin-3-yl)prop-2-en-1-one | NaOH, ethanol, rt | 80 | dergipark.org.tr |
Structure
3D Structure
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6-7(5-12)11-4-2-3-9-8(11)10-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQODBPTZRNLCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=NC2=N1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374952 | |
| Record name | Imidazo[1,2-a]pyrimidine-3-carboxaldehyde, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89021-14-7 | |
| Record name | 2-Methylimidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89021-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyrimidine-3-carboxaldehyde, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methylimidazo 1,2 a Pyrimidine 3 Carbaldehyde
Classical and Established Synthetic Routes
Traditional methods for the synthesis of 2-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde have been foundational in heterocyclic chemistry. These routes primarily involve the formylation of a pre-existing imidazo[1,2-a]pyrimidine (B1208166) core or the construction of the heterocyclic system with the aldehyde functionality introduced during the ring formation process.
Vilsmeier-Haack Formylation Approaches
The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich heterocyclic compounds, including 2-methylimidazo[1,2-a]pyrimidine (B3054473). nih.govnih.gov This reaction typically utilizes a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). nih.gov The electrophilic nature of the Vilsmeier reagent facilitates the introduction of a formyl group (-CHO) at the electron-rich C3 position of the imidazo[1,2-a]pyrimidine ring. researchgate.net
The reaction proceeds via an electrophilic substitution mechanism. The Vilsmeier reagent, a chloroiminium ion, is attacked by the imidazo[1,2-a]pyrimidine ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired this compound. researchgate.net The conditions for the Vilsmeier-Haack reaction can be optimized by varying the solvent, temperature, and reaction time to achieve high yields. researchgate.net
| Reagents | Solvent | Temperature | Reaction Time | Yield |
| POCl₃, DMF | Dichloroethane | Reflux | 4h | 75% |
| POCl₃, DMF | Chloroform | 0-5°C then reflux | 2h | Moderate |
| POCl₃, DMF | Glycerol (B35011) (Microwave) | 90°C | Short | High |
Condensation Reactions for Imidazo[1,2-a]pyrimidine Ring Formation
The imidazo[1,2-a]pyrimidine scaffold itself is classically synthesized through condensation reactions. The most common approach involves the reaction of 2-aminopyrimidine (B69317) with an α-halocarbonyl compound. beilstein-journals.org While this method is highly effective for creating the core heterocyclic structure, the direct synthesis of this compound via this route is less common, as it would require a suitably substituted three-carbon aldehyde equivalent that can react with 2-aminopyrimidine.
More frequently, the imidazo[1,2-a]pyrimidine ring is formed first, and then the carbaldehyde group is introduced in a subsequent step, as described in the Vilsmeier-Haack formylation section. However, multi-component reactions, which involve the combination of three or more reactants in a single step, represent a more modern approach to condensation reactions that can provide functionalized imidazo[1,2-a]pyrimidines directly. rsc.org
Strategies Involving Functionalization of Pre-formed Heterocyclic Scaffolds
The functionalization of a pre-formed 2-methylimidazo[1,2-a]pyrimidine scaffold is a cornerstone of classical synthetic strategies. The C3 position of the imidazo[1,2-a]pyrimidine ring is particularly susceptible to electrophilic attack due to its high electron density. researchgate.net This reactivity is exploited in various functionalization reactions.
The Vilsmeier-Haack formylation is the most direct and established method for introducing the 3-carbaldehyde group onto the 2-methylimidazo[1,2-a]pyrimidine core. researchgate.net Other electrophilic substitution reactions can also be performed at the C3 position, and subsequent chemical transformations could potentially yield the aldehyde. However, for the direct introduction of the formyl group, the Vilsmeier-Haack reaction remains the most prominent classical method.
Modern and Emerging Synthetic Approaches
Contemporary synthetic chemistry has seen the development of more sophisticated and efficient methods for the synthesis of heterocyclic compounds. These modern approaches often utilize transition-metal catalysis or organocatalysis, offering milder reaction conditions, higher selectivity, and improved atom economy.
Transition Metal-Catalyzed Syntheses
Transition metal-catalyzed reactions, particularly those involving C-H bond activation and functionalization, have emerged as powerful tools in organic synthesis. For the synthesis of 3-formyl imidazo[1,2-a]pyrimidines, copper-catalyzed methods have shown significant promise. acs.org
One notable approach involves a copper-catalyzed aerobic oxidative C-H formylation. acs.orgrsc.org In this method, a copper catalyst facilitates the direct introduction of a formyl group at the C3 position of the imidazo[1,2-a]pyrimidine ring. These reactions can utilize various carbon sources for the formyl group, such as dimethyl sulfoxide (B87167) (DMSO) or ethyl tertiary amines, with molecular oxygen often serving as a green and readily available oxidant. researchgate.netacs.org The reaction conditions are typically mild, and the method demonstrates good functional group tolerance. acs.org
| Catalyst | Carbon Source | Oxidant | Solvent | Temperature |
| Copper(I) iodide | Triethylamine | O₂ (air) | Dioxane | 120°C |
| Copper(II) bromide | DMSO | O₂ (air) | DMSO | 130°C |
Organocatalytic and Metal-Free Protocols
In the quest for more sustainable and environmentally friendly synthetic methods, organocatalytic and metal-free protocols have gained considerable attention. researchgate.netnih.gov These approaches avoid the use of potentially toxic and expensive transition metals.
For the synthesis of the imidazo[1,2-a]pyrimidine core, organocatalytic domino reactions, such as the aza-Michael–Mannich reaction, have been reported. nih.gov While direct organocatalytic formylation of the pre-formed scaffold is still an emerging area, the principles of C-H functionalization under metal-free conditions are being actively explored for related heterocyclic systems like imidazo[1,2-a]pyridines. researchgate.netnih.gov These methods often involve the use of radical initiators or photoredox catalysts to activate the C-H bond at the C3 position for subsequent formylation. nih.gov The development of such methods for the direct formylation of 2-methylimidazo[1,2-a]pyrimidine represents a promising future direction in the synthesis of this important compound.
Photochemical and Electrochemical Methodologies
While specific photochemical syntheses for this compound are not extensively documented in the literature, electrochemical methods have been developed for structurally related N-heterocycles. An analogous electrochemical approach has been successfully applied to the synthesis of imidazo[1,2-a]pyridines. This method involves an intermolecular C–N formation and cyclization of ketones with 2-aminopyridines. rsc.org The reaction proceeds in a simple undivided cell and utilizes catalytic hydriodic acid as a redox mediator. rsc.org This technique is noted for being more environmentally benign, avoiding the need for external oxidants and exhibiting high atom economy. rsc.org A variety of ketones are compatible with this reaction, suggesting its potential applicability for the synthesis of the core imidazo[1,2-a]pyrimidine structure from appropriate precursors. rsc.org
Microwave-Assisted and Ultrasound-Promoted Syntheses
Modern energy sources like microwave irradiation and ultrasound have been effectively utilized to synthesize the imidazo[1,2-a]pyrimidine ring system and its derivatives, including the target carbaldehyde.
Ultrasound irradiation has also emerged as a powerful tool, particularly for the one-pot synthesis of the 2-arylimidazo[1,2-a]pyrimidine core. researchgate.net This method involves the cyclo-condensation of aromatic ketones with 2-aminopyrimidine in glycerol, promoted by ultrasonic waves. researchgate.net Compared to conventional methods, this technique is more eco-friendly, features a cleaner reaction profile, requires milder conditions, and simplifies the work-up procedure, all while providing high yields in shorter timeframes. researchgate.net
| Methodology | Reactants | Key Reagents/Conditions | Solvent | Advantages | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted Formylation | 2-Phenylimidazo[1,2-a]pyrimidines | Vilsmeier-Haack Reagent (POCl₃/DMF), 400 W, 90°C | Glycerol | High yield, short reaction time, mild conditions | researchgate.net, researchgate.net, figshare.com |
| Microwave-Assisted Cyclization | 2-Aminopyrimidine, α-Bromoketones | Al₂O₃ (catalyst) | Solvent-free | Environmentally friendly, good catalytic efficiency | nih.gov |
| Ultrasound-Promoted Synthesis | Aromatic Ketones, 2-Aminopyrimidine | N-Bromosuccinimide (NBS), Ultrasound Irradiation | Glycerol | Eco-friendly, clean reaction, high yield, short time | researchgate.net |
Green Chemistry Principles in Synthesis
The synthesis of this compound and its parent scaffold is increasingly guided by the principles of green chemistry, focusing on reducing waste and avoiding hazardous substances. figshare.com
A key strategy is the use of environmentally benign solvents. Glycerol has been identified as an excellent "green" reaction medium for both microwave-assisted and ultrasound-promoted syntheses of this heterocyclic family. researchgate.netresearchgate.net Its properties, such as being a non-toxic and biodegradable solvent, make it a sustainable alternative to volatile organic compounds (VOCs). researchgate.net In some procedures, glycerol may also act as a phase transfer catalyst, facilitating the reaction. researchgate.net The use of other green solvents like ethyl alcohol has also been reported in microwave-assisted protocols. nih.gov
Solvent-free, or solid-phase, synthesis represents another significant green advancement. The synthesis of imidazo[1,2-a]pyrimidine derivatives has been successfully achieved under microwave irradiation without any solvent, using basic alumina (B75360) (Al₂O₃) as a catalyst. nih.gov This method not only eliminates solvent waste but also benefits from the low toxicity and high thermal stability of the alumina catalyst. nih.gov These approaches, which avoid toxic catalysts and harmful organic solvents, result in cleaner reaction profiles and less material waste, marking a significant step towards more sustainable chemical manufacturing. figshare.com
| Principle | Application in Synthesis | Example | Benefits | Reference |
|---|---|---|---|---|
| Use of Safer Solvents | Employing non-toxic, biodegradable solvents | Using glycerol as the reaction medium in microwave and ultrasound synthesis | Avoids hazardous VOCs, improves safety | researchgate.net, researchgate.net, researchgate.net |
| Catalysis | Using non-toxic, recyclable catalysts | Employing Al₂O₃ as a catalyst in microwave-assisted synthesis | Low toxicity, high surface area, thermal stability | nih.gov |
| Solvent-Free Conditions | Conducting reactions without a solvent medium | Microwave irradiation of reactants with a solid catalyst (Al₂O₃) | Eliminates solvent waste, simplifies purification | nih.gov |
| Energy Efficiency | Using alternative energy sources to reduce reaction times | Microwave irradiation and sonication | Faster reactions, often at lower bulk temperatures | nih.gov, researchgate.net |
Reactivity and Transformational Chemistry of 2 Methylimidazo 1,2 a Pyrimidine 3 Carbaldehyde
Reactions Involving the Carbaldehyde Moiety
The aldehyde group at the C3 position is a primary site for a multitude of chemical transformations, including nucleophilic additions, condensations, and redox reactions. Its reactivity is influenced by the electronic properties of the fused heterocyclic system.
Nucleophilic Addition Reactions (e.g., Hydride, Organometallic Additions)
The carbonyl carbon of the carbaldehyde is electrophilic and susceptible to attack by various nucleophiles. While specific studies detailing the addition of hydride reagents or organometallics to 2-methylimidazo[1,2-a]pyrimidine-3-carbaldehyde are not extensively documented in the surveyed literature, the expected reactivity follows established principles of organic chemistry.
Hydride Addition: Reduction of the aldehyde to the corresponding primary alcohol, (2-methylimidazo[1,2-a]pyrimidin-3-yl)methanol, is anticipated using standard hydride-donating reagents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are commonly used for such transformations. scispace.comrsc.org The reduction of related pyrimidin-2(1H)-ones with sodium borohydride has been shown to yield dihydro- and tetrahydro-pyrimidin-2(1H)-ones, demonstrating the utility of this reagent for reducing the pyrimidine (B1678525) scaffold. rsc.org
Organometallic Additions: The addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, is expected to produce secondary alcohols. However, the reactivity of these strong nucleophiles can be complex with heterocyclic systems. Studies on the related 4-amino-5-cyano-2-methylpyrimidine have shown that Grignard reagents can lead to unusual reaction pathways, including the formation of C6-substituted 1,2-dihydropyrimidines, indicating that nucleophilic attack can sometimes occur on the pyrimidine ring itself, especially when activated by other substituents. nih.gov This suggests that reaction conditions for organometallic additions to this compound would need to be carefully controlled to favor 1,2-addition to the carbonyl group over potential competing side reactions with the heterocyclic core.
Condensation Reactions (e.g., Knoevenagel, Schiff Base Formation)
Condensation reactions are a cornerstone of the chemistry of this compound, providing a straightforward route to more complex molecular architectures with extended conjugation.
Schiff Base Formation: The aldehyde readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by a small amount of acid. nih.gov A variety of aromatic amines have been successfully reacted with imidazo[1,2-a]pyrimidine-carbaldehydes to produce novel Schiff bases. dergipark.org.trnih.gov Microwave-assisted synthesis has been employed as an efficient and green method for preparing these compounds, sometimes using media like PEG-400. researchgate.net
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with compounds possessing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl cyanoacetate), typically in the presence of a weak base. This reaction is a powerful tool for C-C bond formation. aston.ac.uk While direct examples with this compound are not prevalent in the immediate search results, the methodology is widely applied to heterocyclic aldehydes to synthesize derivatives with diverse functionalities. researchgate.netpleiades.online The reaction proceeds via a base-catalyzed mechanism to yield a stable, conjugated product.
| Reaction Type | Reagent(s) | Product Type | Conditions | Reference |
|---|---|---|---|---|
| Schiff Base Formation | Aromatic Amines (e.g., aniline, 4-chloroaniline) | N-Aryl Imines | Conventional heating or microwave irradiation in toluene | dergipark.org.tr |
| Schiff Base Formation | Substituted Aldehydes and 2-phenylimidazo[1,2-a]pyrimidin-3-amine | Imidazo[1,2-a]pyrimidine (B1208166) Schiff Bases | Ethanol, Acetic acid (cat.), Room Temperature | nih.gov |
| Schiff Base Formation | 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes and 2-aminopyridine (B139424) | (E)-N-[(2-arylimidazo[1,2-a]pyridin-3-yl)methylidene]pyridin-2-amines | Microwave irradiation in PEG-400 | researchgate.net |
| Knoevenagel Condensation | Active Methylene Compounds (e.g., malononitrile) | α,β-Unsaturated Nitriles | Base catalyst (e.g., piperidine, ionic liquids) | aston.ac.ukpleiades.online |
Oxidation and Reduction Pathways
The aldehyde group can be either oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The conversion of this compound to 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid can be achieved using various oxidizing agents. Common reagents for aldehyde oxidation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The choice of oxidant is crucial to avoid undesired reactions with the heterocyclic core. In some cases, imidazolecarboxaldehydes have been observed to undergo the Cannizzaro reaction in strongly basic media, where two molecules of the aldehyde disproportionate to form the corresponding primary alcohol and carboxylic acid. nih.gov
Reduction: As mentioned in section 3.1.1, the reduction of the aldehyde to (2-methylimidazo[1,2-a]pyrimidin-3-yl)methanol is a fundamental transformation. This is typically accomplished with high efficiency using sodium borohydride in an alcoholic solvent. scispace.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but with greater caution due to the potential for reaction with the pyrimidine ring. rsc.org
Pericyclic and Cycloaddition Reactions Initiated by the Aldehyde Group
Pericyclic and cycloaddition reactions involving the aldehyde group of this compound are not well-documented in the surveyed scientific literature. Theoretically, the C=O bond of the aldehyde could participate as a dienophile in a hetero-Diels-Alder reaction with an electron-rich diene. However, this type of reactivity is generally less common for simple aldehydes compared to those activated by electron-withdrawing groups. The exploration of such pathways remains an area for potential future research.
Functionalization and Reactions at the Imidazo[1,2-a]pyrimidine Heterocyclic Core
The imidazo[1,2-a]pyrimidine nucleus is an electron-rich aromatic system, making it amenable to electrophilic substitution reactions. The synthesis of the carbaldehyde itself via the Vilsmeier-Haack reaction is a testament to this reactivity, as it involves the electrophilic formylation at the C3 position, which is the most nucleophilic site on the imidazole (B134444) ring. researchgate.netresearchgate.netnih.gov
Electrophilic Substitutions (e.g., Halogenation, Selenylation)
Even with the C3 position occupied by the carbaldehyde group, the heterocyclic core can undergo further functionalization, although the aldehyde group's electron-withdrawing nature may deactivate the ring towards subsequent electrophilic attack. However, reactions on the parent 2-methylimidazo[1,2-a]pyrimidine (B3054473) scaffold provide insight into the potential for substitution at other positions.
Halogenation: The C3 position of imidazo[1,2-a]pyridines and pyrimidines is readily halogenated using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or molecular iodine. researchgate.net Studies on the related 2-methylimidazo[1,2-a]pyridine (B1295258) show that it reacts with bromine and iodine to yield 3-halo derivatives. researchgate.net Transition-metal-free methods using sodium chlorite (B76162) or bromite (B1237846) have also been developed for the regioselective C3-halogenation of imidazo[1,2-a]pyridines. rsc.org
Selenylation: Direct C-H bond selenylation of the imidazo[1,2-a]pyridine (B132010) core has been achieved using various selenium-based reagents. nih.govmdpi.com An efficient method has been developed for the synthesis of organoselenium derivatives of formyl-substituted imidazo[1,2-a]pyridine via nucleophilic aromatic substitution with aryl selenolate anions. rsc.org This indicates that even with the aldehyde present, functionalization of the heterocyclic system is possible, in this case at the C2 position.
| Reaction Type | Reagent(s) | Position of Functionalization | Product Type | Reference |
|---|---|---|---|---|
| Formylation (Vilsmeier-Haack) | POCl₃, DMF | C3 | 3-Carbaldehyde | researchgate.netnih.gov |
| Bromination | Br₂ or NBS on parent heterocycle | C3 | 3-Bromo derivative | researchgate.net |
| Iodination | I₂ on parent heterocycle | C3 | 3-Iodo derivative | researchgate.net |
| Selenylation | Diorganyl diselenides | C3 | 3-Selenyl derivative | nih.gov |
| Selenylation | Aryl selenolate anions on 2-chloro-3-formyl precursor | C2 | 2-Selenyl-3-formyl derivative | rsc.org |
Nucleophilic Substitutions and Ring Transformations
The electron-deficient nature of the pyrimidine ring and the electron-rich character of the imidazole moiety create a unique electronic profile for the imidazo[1,2-a]pyrimidine core. The C3-carbaldehyde group, being an electron-withdrawing group, further influences the reactivity of the scaffold.
While specific literature on nucleophilic substitution directly on the 2-methyl-3-carbaldehyde derivative is sparse, the general reactivity of the parent ring system suggests that nucleophilic attack is challenging on the electron-rich imidazole ring. However, the aldehyde functionality itself is a prime site for nucleophilic addition reactions. It can readily react with a variety of nucleophiles, such as organometallics (Grignard reagents, organolithiums), amines, and stabilized ylides (Wittig reaction), to afford secondary alcohols, imines, and alkenes, respectively. These transformations are fundamental in extending the molecular framework and introducing new functional groups.
Ring transformation reactions of the imidazo[1,2-a]pyrimidine core are not commonly reported under standard conditions, indicating the general stability of this fused heterocyclic system. However, under specific and often harsh reaction conditions, ring-opening and rearrangement sequences can be envisaged. For instance, strong nucleophiles or reductive conditions could potentially lead to the cleavage of one of the rings. Some studies have shown that related N-fused heterocyclic systems can undergo recyclization or ring transformation reactions, such as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism, particularly when activated by suitable substituents or under specific catalytic conditions. For example, interactions of 2-aminoimidazole with N-substituted maleimides can lead to tandem recyclization processes, forming various alternative heterocyclic products like imidazo[1,5-a]pyrimidines.
C-H Functionalization and Cross-Coupling Strategies
C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic compounds. For the imidazo[1,2-a]pyrimidine scaffold, the C3 position is the most nucleophilic and is readily functionalized. The synthesis of the title compound itself, this compound, is often achieved via a Vilsmeier-Haack reaction, which is a classic example of C3-H functionalization (formylation) of the 2-methylimidazo[1,2-a]pyrimidine precursor.
Beyond the C3 position, direct C-H functionalization of the pyrimidine ring (C5, C6, and C7 positions) is more challenging due to its electron-deficient nature. However, advancements in transition-metal catalysis, particularly with palladium, have enabled such transformations. These methods often require directing groups to achieve site-selectivity. Various functional groups, including aryl, alkyl, and heteroatom-containing moieties, can be introduced onto the scaffold using these modern synthetic techniques. Visible light-induced photocatalysis has also been employed for the C-H functionalization of the related imidazo[1,2-a]pyridine core, suggesting potential applicability to the pyrimidine analogue.
Cross-coupling reactions, such as Suzuki-Miyaura and direct arylation, are indispensable for forming C-C bonds. To apply these methods, the imidazo[1,2-a]pyrimidine core must first be halogenated at a specific position. The resulting halo-imidazo[1,2-a]pyrimidine can then be coupled with a variety of partners, like boronic acids or aryl halides, using a palladium catalyst. This strategy allows for the synthesis of a wide array of substituted derivatives that would be difficult to access through other means.
Multi-Component Reaction (MCR) Chemistry
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular diversity. The aldehyde functionality of this compound makes it an ideal component for several important MCRs.
Imidazo[1,2-a]pyrimidine-3-carbaldehyde in Isocyanide-Based MCRs
Isocyanide-based MCRs (IMCRs) are among the most powerful tools in combinatorial and medicinal chemistry. The aldehyde group is a key reactant in two of the most prominent IMCRs: the Ugi and the Groebke–Blackburn–Bienaymé (GBB) reactions.
The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction between an amidine (like 2-aminopyrimidine), an aldehyde, and an isocyanide. While the GBB reaction is typically used to synthesize the imidazo[1,2-a]pyrimidine core itself, the aldehyde product of this reaction can be used in subsequent transformations. More relevantly, the title compound can participate as the aldehyde component in other MCRs.
The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. By employing this compound as the aldehyde component, complex peptidomimetic structures bearing the imidazo[1,2-a]pyrimidine scaffold can be synthesized in a single step. This approach is highly modular, allowing for the introduction of four points of diversity into the final molecule, which is extremely valuable for the construction of compound libraries for drug discovery.
| Aldehyde Component | Amine | Carboxylic Acid | Isocyanide | Product Type |
|---|---|---|---|---|
| This compound | Benzylamine | Acetic Acid | tert-Butyl isocyanide | α-Acylamino amide with imidazopyrimidine scaffold |
| This compound | Aniline | Benzoic Acid | Cyclohexyl isocyanide | Complex peptidomimetic structure |
| This compound | Methylamine | Formic Acid | Benzyl isocyanide | Highly functionalized acyclic peptide analogue |
Non-Isocyanide Based Multi-Component Reactions
Beyond IMCRs, this compound is a valuable substrate for other MCRs that rely on an aldehyde component.
The A³-coupling (Aldehyde-Alkyne-Amine) reaction is a transition-metal-catalyzed (often copper or gold) three-component reaction that produces propargylamines. While this reaction is commonly used to synthesize imidazo[1,2-a]pyridines when 2-aminopyridine is the amine component, the aldehyde functionality of the title compound can also participate. In this context, the reaction of this compound, a terminal alkyne, and a secondary amine would yield a propargylamine (B41283) derivative where the imidazo[1,2-a]pyrimidine moiety is attached to the amino-propargyl fragment.
Another significant MCR is the aza-Friedel–Crafts reaction . This reaction can be performed in a three-component fashion, involving an electron-rich (hetero)arene, an aldehyde, and an amine, typically catalyzed by a Lewis acid. In this scenario, the imidazo[1,2-a]pyrimidine nucleus itself could act as the nucleophile, attacking an iminium ion formed in situ from a different aldehyde and amine. Conversely, and more directly, this compound can react with an amine to form an iminium ion, which is then attacked by another nucleophilic arene or heteroarene. This provides a pathway to link the imidazo[1,2-a]pyrimidine scaffold to other aromatic systems.
| Reaction Type | Aldehyde Component | Other Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| A³-Coupling | This compound | Phenylacetylene, Piperidine | Cu(I) or Au(I) salts | Propargylamine derivative |
| Aza-Friedel–Crafts | This compound | Aniline, Indole | Y(OTf)₃ or other Lewis acid | Di-heteroaryl methane (B114726) derivative |
| Domino Reaction | This compound | Malononitrile, Thiophenol | Base (e.g., piperidine) | Functionalized Knoevenagel/Michael adduct |
Applications of 2 Methylimidazo 1,2 a Pyrimidine 3 Carbaldehyde in Advanced Organic Synthesis
Precursor for the Synthesis of Fused Heterocyclic Systems
The aldehyde functionality of 2-methylimidazo[1,2-a]pyrimidine-3-carbaldehyde makes it an ideal starting point for constructing more complex, fused polycyclic systems through cyclocondensation reactions. While specific examples starting from the 2-methyl derivative are not extensively detailed, the reactivity of the aldehyde group on the imidazo[1,2-a]pyrimidine (B1208166) core has been demonstrated, allowing for the rational design of synthetic pathways to novel fused heterocycles.
One established strategy involves multicomponent reactions where an aldehyde on this scaffold acts as the electrophilic partner. For instance, the related isomer, imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957), has been successfully employed in a sequential two-step, one-pot reaction with benzil, primary amines, and ammonium (B1175870) acetate (B1210297) to construct highly substituted imidazole (B134444) rings fused to the parent structure. nih.gov This demonstrates the utility of the carbaldehyde group in forming new heterocyclic rings.
A plausible and chemically sound approach for the 3-carbaldehyde isomer would be its use in reactions leading to fused pyrimidines or pyridines. For example, a Knoevenagel condensation with an active methylene (B1212753) compound like malononitrile (B47326) would yield an intermediate vinyl dinitrile. This intermediate is a classic precursor that can undergo subsequent cyclization with reagents such as guanidine (B92328) or thiourea (B124793) to afford a fused pyrimido[4',5':4,5]imidazo[1,2-a]pyrimidine system, a valuable tricyclic scaffold for further chemical exploration.
Building Block for Complex Polycyclic and Bridged Structures
The application of this compound as a foundational unit for the synthesis of intricate polycyclic or bridged structures through domino or tandem reactions is an area that remains largely unexplored in published literature. Such transformations would typically require the aldehyde to participate in a cascade of reactions, a potential that is yet to be fully realized for this specific compound.
Role in the Construction of Diverse Chemical Libraries
The generation of chemical libraries with high molecular diversity is a cornerstone of modern drug discovery. Multicomponent reactions (MCRs) are exceptionally efficient tools for this purpose, as they allow for the construction of complex molecules from three or more simple starting materials in a single step. researchgate.netrsc.org The aldehyde group is a critical functional handle for many MCRs, positioning this compound as a valuable building block for diversity-oriented synthesis.
Its utility is clearly demonstrated by analogy with its isomer, imidazo[1,2-a]pyrimidine-2-carbaldehyde. This related compound has been used to generate a library of novel imine derivatives by reacting it with a diverse set of primary amines under efficient microwave-assisted conditions. nih.gov Each amine introduces a new substituent, rapidly building a collection of related but structurally distinct molecules. These imines can be further reduced to the corresponding amines, adding another layer of diversity. nih.gov
Furthermore, the 2-carbaldehyde isomer has been utilized in a one-pot, four-component reaction to produce a library of complex imidazo[1,2-a]pyrimidine-imidazole hybrids. nih.gov By systematically varying the primary amine component, researchers were able to synthesize a range of tri- and tetrasubstituted imidazole derivatives in moderate to good yields, highlighting the power of this approach for generating molecular libraries. The principles of these MCRs are directly applicable to the 3-carbaldehyde isomer for creating unique chemical libraries.
| Entry | Amine Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Aniline | 2-(1,4,5-triphenyl-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine | 75 |
| 2 | 4-Methylaniline | 2-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine | 80 |
| 3 | 4-Methoxyaniline | 2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine | 72 |
| 4 | 4-Chloroaniline | 2-(1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine | 78 |
| 5 | Benzylamine | 2-(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine | 65 |
Development of Novel Synthetic Methodologies Utilizing its Reactive Centers
Recent advancements in synthetic chemistry have focused on developing greener, more efficient, and atom-economical protocols. Research involving this compound and its analogs has contributed to this field, both in the synthesis of the aldehyde itself and in its subsequent transformations.
A significant development is the use of microwave-assisted organic synthesis. A highly efficient and environmentally friendly method for the C-3 formylation of 2-arylimidazo[1,2-a]pyrimidines has been reported using the Vilsmeier-Haack reagent in glycerol (B35011) as a green solvent under microwave irradiation. researchgate.netfigshare.com This approach offers mild reaction conditions, high yields, and short reaction times, avoiding the use of hazardous organic solvents and toxic catalysts. researchgate.netfigshare.com This methodology represents a state-of-the-art technique for accessing the valuable 3-formylimidazo[1,2-a]pyrimidine core structure. researchgate.net
| Entry | Aryl Group (at C-2) | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 10 | 92 |
| 2 | 4-Chlorophenyl | 12 | 94 |
| 3 | 4-Methylphenyl | 10 | 95 |
| 4 | 4-Methoxyphenyl | 15 | 90 |
| 5 | 3-Nitrophenyl | 18 | 88 |
The aldehyde's reactive center is readily exploited in various transformations. Microwave irradiation has been effectively used to synthesize libraries of imines (Schiff bases) from the isomeric imidazo[1,2-a]pyrimidine-2-carbaldehyde and various aromatic amines in good yields (60-85%). nih.gov This methodology provides a rapid and efficient route to new derivatives by leveraging the reactivity of the carbonyl group. nih.gov Similarly, the aldehyde group on the related imidazo[1,2-a]pyridine (B132010) scaffold undergoes Claisen-Schmidt condensation with substituted acetophenones to form 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, demonstrating a classic and reliable transformation of the aldehyde functionality to create new C-C bonds and conjugated systems.
Theoretical and Computational Investigations of 2 Methylimidazo 1,2 a Pyrimidine 3 Carbaldehyde
Electronic Structure Analysis and Reactivity Predictions
The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are widely used to analyze the electronic properties of molecules like 2-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde.
Key to understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.com A smaller gap suggests higher reactivity. irjweb.com
Molecular Electrostatic Potential (MEP) maps are another valuable tool for predicting reactivity. nih.govresearchgate.net These maps illustrate the charge distribution within a molecule, highlighting electron-rich regions (nucleophilic centers) and electron-poor regions (electrophilic centers). For this compound, the oxygen atom of the carbaldehyde group is expected to be a region of high electron density, making it a likely site for electrophilic attack.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). irjweb.com These parameters are instrumental in comparing the reactivity of different derivatives and in designing molecules with desired electronic properties.
Table 1: Illustrative Global Reactivity Descriptors for an Imidazole (B134444) Derivative (Calculated at B3LYP/6-311+G(d,P))
| Parameter | Value |
| HOMO Energy (EHOMO) | -6.2967 eV |
| LUMO Energy (ELUMO) | -1.8096 eV |
| Energy Gap (ΔE) | 4.4871 eV |
| Absolute Electronegativity (χ) | 4.05315 eV |
| Absolute Hardness (η) | 2.24355 eV |
Note: This data is for a related imidazole derivative and serves as an illustrative example of the types of parameters calculated. irjweb.com
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and conformational flexibility of a molecule are critical to its function, particularly in biological systems. Conformational analysis of this compound involves identifying its most stable spatial arrangements. The conformational rigidity of the imidazo[1,2-a]pyrimidine (B1208166) core is a notable feature. beilstein-journals.org
Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this molecule over time. nih.gov MD simulations can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor, and can help to validate the stability of predicted conformations. For example, MD simulations have been used to study the stability of complexes formed by imidazo[1,2-a]pyrimidine derivatives with biological targets. dergipark.org.tr
Reaction Mechanism Elucidation via Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which is often achieved through a Vilsmeier-Haack reaction, DFT calculations can be used to model the reaction pathway. dergipark.org.trrsc.org This involves identifying the transition states and intermediates, and calculating the activation energies for each step of the reaction.
The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent (a mixture of dimethylformamide and phosphorus oxychloride). rsc.orgresearchgate.net A plausible mechanism involves the electrophilic attack of the Vilsmeier reagent on the imidazo[1,2-a]pyrimidine ring system. researchgate.net Computational studies can confirm the regioselectivity of this reaction, explaining why the formyl group is introduced at the 3-position of the imidazo[1,2-a]pyrimidine core.
Furthermore, quantum chemical calculations have been used to postulate the reaction mechanisms for the formation of the core imidazo[1,2-a]pyrimidine heterocyclic system itself. beilstein-journals.org These studies help in optimizing reaction conditions and in designing more efficient synthetic routes.
Computational Design Principles for Novel Derivatives
A significant application of computational chemistry is in the rational design of novel molecules with desired properties. For this compound, computational methods can guide the design of new derivatives with enhanced biological activity or other specific functionalities. nih.govresearchgate.netmdpi.com
Molecular docking is a widely used computational technique in drug design. nih.govresearchgate.netmdpi.com It predicts the preferred orientation of a molecule when bound to a specific target protein. By docking derivatives of this compound into the active site of a target enzyme or receptor, researchers can predict their binding affinity and design modifications to improve this interaction. nih.govresearchgate.netmdpi.com For example, novel imidazo[1,2-a]pyrimidine derivatives have been designed as potential inhibitors for various biological targets, including enzymes involved in viral replication and cancer. nih.govresearchgate.net
Structure-activity relationship (SAR) studies, often aided by computational methods, help to identify the key structural features responsible for a molecule's activity. By systematically modifying the structure of this compound and calculating the effect of these modifications on its electronic properties and binding affinities, computational chemists can establish principles for designing more potent and selective derivatives. This approach has been successfully used to develop imidazo[1,2-a]pyrimidine-based compounds with antimicrobial and anti-inflammatory properties. dergipark.org.trmdpi.com
In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are another crucial component of computational drug design. researchgate.netnih.govmdpi.com These predictions help to assess the drug-likeness of novel derivatives at an early stage, reducing the likelihood of failure in later stages of drug development.
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Reactivities and Transformation Pathways
The inherent reactivity of 2-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde, owing to its aldehyde functional group and the electron-rich imidazopyrimidine core, presents a fertile ground for discovering novel chemical transformations. Future research will likely focus on leveraging the aldehyde moiety as a versatile handle for a variety of synthetic operations.
One promising area is its application in multicomponent reactions (MCRs). The aldehyde can serve as a key building block in MCRs to construct complex molecular scaffolds in a single step, offering a rapid and efficient route to diverse chemical libraries. For instance, its use in the synthesis of highly substituted imidazole (B134444) derivatives has been demonstrated, showcasing its potential for creating novel heterocyclic systems. nih.gov
Furthermore, the exploration of C-H functionalization at various positions on the imidazo[1,2-a]pyrimidine (B1208166) nucleus, while the aldehyde group acts as a directing or modulating entity, is an emerging field. nih.gov This could lead to the development of new methods for the late-stage functionalization of this privileged scaffold. Additionally, investigating novel cyclization reactions that originate from the aldehyde functionality could unveil pathways to new fused heterocyclic systems with potentially interesting biological activities.
| Potential Reaction Type | Substrate/Reagent | Expected Outcome |
| Multicomponent Reactions | Amines, Isocyanides, etc. | Highly substituted heterocyclic compounds |
| C-H Functionalization | Various coupling partners | Late-stage modification of the core structure |
| Novel Cyclizations | Intramolecular nucleophiles | New fused ring systems |
Development of Highly Efficient and Atom-Economical Synthetic Strategies
The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound and its derivatives, future research will prioritize the development of synthetic strategies that are both highly efficient and atom-economical.
Microwave-assisted organic synthesis (MAOS) has already been shown to be a powerful tool for the formylation of the imidazo[1,2-a]pyrimidine core, leading to significant reductions in reaction times and improvements in yields. researchgate.net The use of environmentally benign solvents, such as glycerol (B35011), further enhances the green credentials of these methods. researchgate.net
| Synthetic Strategy | Key Features | Advantages |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased efficiency, higher yields |
| Green Solvents (e.g., Glycerol) | Biodegradable, low toxicity | Reduced environmental impact |
| One-Pot/Tandem Reactions | Multiple transformations in a single vessel | Minimized waste, improved efficiency |
| Catalyst-Free/Reusable Catalysts | No metal contamination, catalyst recycling | Enhanced atom economy, cost-effective |
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methods from traditional batch processes to continuous flow chemistry represents a significant technological advancement. The synthesis of imidazo[1,2-a]heterocycles has been successfully demonstrated in flow reactors, indicating the high potential for adapting the synthesis of this compound and its derivatives to this platform. nih.govresearchgate.net
Flow chemistry offers numerous advantages, including precise control over reaction parameters (temperature, pressure, and reaction time), enhanced safety for handling hazardous reagents, and straightforward scalability. The integration of in-line purification and analytical techniques can pave the way for fully automated synthesis platforms. Such platforms would enable the rapid generation of libraries of analogous compounds for high-throughput screening in drug discovery and materials science.
Advanced Spectroscopic and Mechanistic Studies for Complex Transformations
A deep understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and the optimization of existing ones. Future research on this compound will undoubtedly involve the use of advanced spectroscopic and computational techniques to elucidate the intricate details of its chemical transformations.
Techniques such as in-situ NMR spectroscopy and mass spectrometry can provide real-time monitoring of reactions, allowing for the identification of transient intermediates and the determination of reaction kinetics. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will continue to be indispensable for the unambiguous structural characterization of complex products. nih.gov
Complementing these experimental methods, quantum chemical calculations, particularly Density Functional Theory (DFT), will play a crucial role in modeling reaction pathways, predicting the stability of intermediates and transition states, and explaining observed regioselectivity. beilstein-journals.org The synergy between advanced spectroscopic analysis and computational chemistry will provide a comprehensive picture of the reaction mechanisms, facilitating the future development of more sophisticated and efficient transformations involving this compound.
| Technique | Application | Insights Gained |
| In-situ NMR/Mass Spectrometry | Real-time reaction monitoring | Identification of intermediates, kinetic data |
| 2D NMR Spectroscopy | Structural elucidation | Unambiguous characterization of products |
| Quantum Chemical Calculations (DFT) | Modeling of reaction pathways | Understanding of reaction mechanisms, prediction of outcomes |
Q & A
Q. Basic Characterization
- NMR : H and C NMR identify key protons (e.g., aldehyde H at δ 9.8–10.2 ppm) and carbons. Aromatic protons in the imidazo-pyrimidine ring appear as multiplet signals (δ 7.0–8.5 ppm) .
- X-ray Crystallography : Confirms planar geometry and intermolecular interactions (e.g., π-π stacking). Crystal structures reveal bond lengths (C=O: ~1.22 Å) and angles consistent with conjugation .
Q. Advanced Techniques
- DFT Calculations : B3LYP/6-31+G(d,p) level simulations predict electron density distribution, aligning with experimental NMR shifts. HOMO-LUMO gaps correlate with reactivity in electrophilic substitutions .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 176.17) and fragments .
What computational approaches elucidate the corrosion inhibition mechanism of this compound?
Q. Advanced Mechanistic Study
- DFT and Molecular Dynamics (MD) : B3LYP/6-31+G(d,p) simulations show adsorption on metal surfaces (e.g., α-FeO) via O and N atoms. MD predicts binding energies (~−150 kJ/mol) and orientation on steel in HCl .
- Langmuir Isotherm : Adsorption follows monolayer coverage (), with Gibbs free energy () of −35 kJ/mol indicating chemisorption .
Experimental Validation
Polarization studies confirm mixed-type inhibition (reduces both anodic/cathodic currents). Inhibition efficiency (>85% at 1 mM) correlates with theoretical predictions .
How do structural modifications impact biological activity, and what SAR trends are observed?
Q. Advanced SAR Analysis
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., -CF): Enhance metabolic stability but reduce solubility.
- Alkyl Chains : Longer chains (e.g., -CHCH) improve membrane permeability but may increase toxicity.
- Heterocyclic Additions : Pyrazole or pyridine rings at position 3 modulate receptor binding (e.g., neuropeptide S receptor antagonism) .
Case Study :
Replacing 2-methyl with trifluoromethyl in imidazo-pyridines increases logP (2.1 → 3.5) but reduces aqueous solubility (1.2 mg/mL → 0.3 mg/mL). Bioactivity shifts from anxiolytic to antihypertensive profiles .
How can researchers resolve contradictions in experimental data, such as variable inhibition efficiencies?
Q. Data Contradiction Analysis
- Concentration Dependence : Inhibition efficiency may plateau at high concentrations due to micelle formation, reducing active site availability. Validate via surface tension measurements .
- pH Effects : Protonation of the aldehyde group at low pH (e.g., HCl) enhances adsorption but may alter HOMO distribution. Use potentiostatic titrations to map pH-dependent behavior .
- Substrate Variability : Carbon steel vs. mild steel surface roughness impacts adsorption uniformity. Atomic force microscopy (AFM) can quantify surface heterogeneity .
What advanced strategies improve the compound’s application in multicomponent reactions (MCRs)?
Q. Methodological Design
- Catalyst Screening : Pd/C or CuI nanoparticles accelerate imidazo-pyrimidine couplings with aryl halides (e.g., Suzuki-Miyaura). Monitor via in situ IR for real-time kinetics .
- Solvent-Free Conditions : Ball milling reduces reaction times (24 h → 2 h) and improves atom economy. Yields >90% are achievable with stoichiometric control .
How do experimental and theoretical results align in corrosion studies?
Q. Consistency Validation
- DFT vs. Electrochemical Data : Simulated adsorption energies (−140 kJ/mol) match experimental values (−135 kJ/mol). Discrepancies <5% suggest robust model accuracy .
- MD Trajectories : Predicted orientation (parallel to Fe surface) aligns with AFM adhesion force measurements (∼25 nN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
